N-[4-(Adamantan-1-YL)phenyl]-4-methoxybenzenesulfonamide
Description
N-[4-(Adamantan-1-YL)phenyl]-4-methoxybenzenesulfonamide is a compound that features an adamantane group attached to a phenyl ring, which is further connected to a methoxybenzenesulfonamide moiety Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity
Properties
Molecular Formula |
C23H27NO3S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C23H27NO3S/c1-27-21-6-8-22(9-7-21)28(25,26)24-20-4-2-19(3-5-20)23-13-16-10-17(14-23)12-18(11-16)15-23/h2-9,16-18,24H,10-15H2,1H3 |
InChI Key |
CEBRQDGBHCMWHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Adamantan-1-YL)phenyl]-4-methoxybenzenesulfonamide typically involves the following steps:
Formation of Adamantane Derivative: The adamantane group is introduced through a reaction involving adamantanecarboxylic acid and enamides.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Adamantan-1-YL)phenyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The compound can participate in substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and other oxidants.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like arylboronic acids are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane group can lead to the formation of adamantanone derivatives.
Scientific Research Applications
N-[4-(Adamantan-1-YL)phenyl]-4-methoxybenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(Adamantan-1-YL)phenyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The adamantane group enhances the compound’s stability and facilitates its binding to target proteins or enzymes. The sulfonamide moiety can interact with active sites, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Adamantan-1-yl)phenyl]-N′-phenylselenourea
- N-(4-{[4-(Adamantan-1-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide
- Adamantyl-containing phenylpiperidines
Uniqueness
N-[4-(Adamantan-1-YL)phenyl]-4-methoxybenzenesulfonamide is unique due to its combination of an adamantane group with a methoxybenzenesulfonamide moiety. This structural arrangement provides enhanced stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
